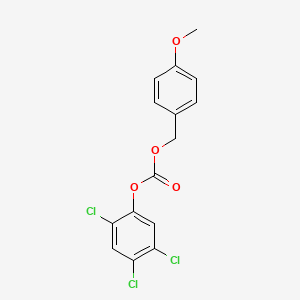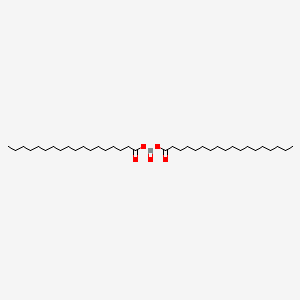
Diacetoxy L-dopa hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetoxy L-dopa hydrochloride is a derivative of L-dopa, a well-known precursor to the neurotransmitter dopamine. This compound is of significant interest due to its potential applications in various fields, including medicine and biochemistry. L-dopa itself is widely used in the treatment of Parkinson’s disease, and its derivatives, such as this compound, are studied for their enhanced properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diacetoxy L-dopa hydrochloride typically involves the acetylation of L-dopa. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted under controlled conditions to ensure the selective acetylation of the hydroxyl groups on the L-dopa molecule. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves large-scale acetylation reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diacetoxy L-dopa hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are reactive intermediates.
Reduction: The compound can be reduced to form different derivatives with potential biological activity.
Substitution: The acetoxy groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dopaquinone, while reduction can yield various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Diacetoxy L-dopa hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and neurotransmitter pathways.
Medicine: Research focuses on its potential use in treating neurological disorders, particularly Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of diacetoxy L-dopa hydrochloride involves its conversion to dopamine in the body. This process occurs through enzymatic reactions, where the acetoxy groups are removed, and the resulting L-dopa is decarboxylated to form dopamine. The molecular targets include dopamine receptors in the brain, which play a crucial role in regulating motor functions and other neurological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-dopa: The parent compound, widely used in Parkinson’s disease treatment.
Carbidopa: Often used in combination with L-dopa to enhance its efficacy.
Levodopa methyl ester: A derivative with improved pharmacokinetic properties.
Uniqueness
Diacetoxy L-dopa hydrochloride is unique due to its acetoxy groups, which can enhance its stability and bioavailability compared to L-dopa. This makes it a promising candidate for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
37169-56-5 |
|---|---|
Molekularformel |
C13H16ClNO6 |
Molekulargewicht |
317.72 g/mol |
IUPAC-Name |
[2-[3,4-bis(carboxymethyl)phenyl]-1-carboxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H15NO6.ClH/c14-10(13(19)20)4-7-1-2-8(5-11(15)16)9(3-7)6-12(17)18;/h1-3,10H,4-6,14H2,(H,15,16)(H,17,18)(H,19,20);1H |
InChI-Schlüssel |
SXKMZEFRTCNFLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)[NH3+])CC(=O)O)CC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


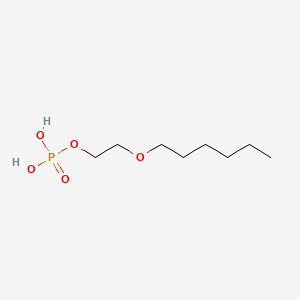
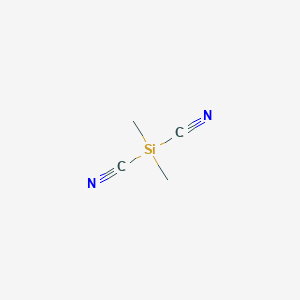
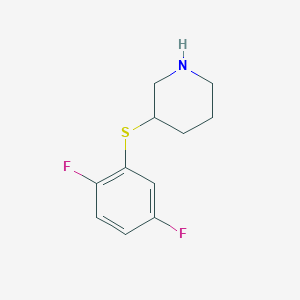
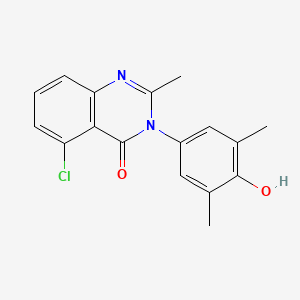
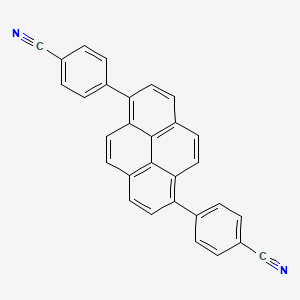
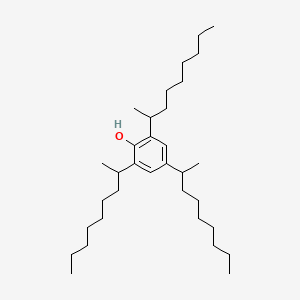
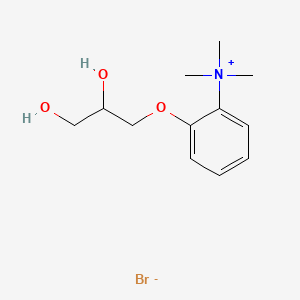


![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)

